molecular formula C7H15NOSi B015345 1-(Trimethylsilyl)pyrrolidin-2-one CAS No. 14468-90-7

1-(Trimethylsilyl)pyrrolidin-2-one

Cat. No.: B015345
CAS No.: 14468-90-7
M. Wt: 157.29 g/mol
InChI Key: LUBVCBITQHEVCJ-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)pyrrolidin-2-one (CAS: 76596-19-5; synonyms: N-Trimethylsilyl-2-pyrrolidone, N-Trimethylsilylbutyrolactam) is a silicon-containing heterocyclic compound with the molecular formula C₈H₁₇NOSi and a molecular weight of 171.316 g/mol . It features a pyrrolidin-2-one core modified with a trimethylsilyl (-Si(CH₃)₃) group at the nitrogen position. This substitution enhances its lipophilicity and thermal stability, making it valuable in organic synthesis, particularly as a protecting group or catalyst in silylation reactions. The compound is classified as a flammable liquid (hazard class 3) under transport regulations .

Preparation Methods

Primary Synthetic Route: Refluxing with Trimethylchlorosilane and Triethylamine

The most widely documented method for synthesizing 1-(trimethylsilyl)pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with trimethylchlorosilane (TMSCl) in the presence of triethylamine (Et₃N) under reflux conditions. This procedure, adapted from industrial protocols, proceeds via nucleophilic substitution at the nitrogen atom of the pyrrolidinone ring .

Reaction Conditions and Reagents

  • Substrate : 2-Pyrrolidinone (1.0 equiv)

  • Silylating Agent : Trimethylchlorosilane (1.2 equiv)

  • Base : Triethylamine (1.5 equiv)

  • Solvent : Benzene (anhydrous)

  • Temperature : Reflux (~80°C)

  • Duration : 4–6 hours

The reaction generates hydrochloric acid as a byproduct, which is neutralized by triethylamine, forming triethylammonium chloride. The use of benzene as a solvent ensures azeotropic removal of water, driving the reaction toward completion . Post-reaction workup typically involves filtration to remove the ammonium salt, followed by solvent evaporation under reduced pressure to yield the product as a colorless liquid.

Reaction Mechanism and Optimization Strategies

Mechanistic Pathway

The silylation proceeds through a two-step mechanism:

  • Base Activation : Triethylamine deprotonates 2-pyrrolidinone, generating a resonance-stabilized amide ion.

  • Nucleophilic Attack : The amide ion attacks the electrophilic silicon center in TMSCl, displacing chloride and forming the N-trimethylsilyl product .

The reaction’s efficiency hinges on rigorous anhydrous conditions, as moisture hydrolyzes TMSCl, reducing yields. Alternative bases such as pyridine or DBU (1,8-diazabicycloundec-7-ene) have been explored but show no significant advantage over triethylamine in this system.

Yield Optimization

While explicit yield data for this specific reaction remain unreported in accessible literature, analogous silylation reactions of lactams achieve yields of 70–85% under optimized conditions. Key variables influencing yield include:

  • Stoichiometry : Excess TMSCl (1.2–1.5 equiv) ensures complete conversion.

  • Solvent Polarity : Benzene’s nonpolar nature minimizes side reactions, though toluene or dichloromethane may serve as substitutes.

  • Temperature Control : Prolonged reflux (>6 hours) risks thermal degradation of the silylated product.

Catalyst Solvent Temperature Reported Yield (Analogous Reactions) Source
None (Et₃N base)BenzeneReflux70–85%
PEG400 + ZnI₂DichloromethaneRoom temp89% (trimethylsilyl cyanide synthesis)
18-Crown-6 (PTC)NMP60°C45–60%

Notably, phase-transfer catalysts (PTCs) like PEG400 combined with zinc iodide have demonstrated efficacy in accelerating silylation reactions under milder conditions . Ultrasonic irradiation, employed in trimethylsilyl cyanide synthesis, could further reduce reaction times and improve yields if adapted to this system .

Chemical Reactions Analysis

1-(Trimethylsilyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phenyl disulfide for sulfenylation and other standard organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Trimethylsilyl)pyrrolidin-2-one serves as a significant intermediate in various chemical reactions and processes. Below are key applications:

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis due to its ability to stabilize reaction intermediates. It plays a crucial role in:

  • Silylation Reactions : Enhances the reactivity of alcohols and amines, facilitating their transformation into more reactive silyl ethers or silyl amines.
  • Carbonyl Chemistry : Acts as a nucleophile in reactions involving carbonyl compounds, aiding in the formation of more complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities:

  • Drug Development : Utilized in synthesizing pharmaceutical compounds, particularly those requiring specific molecular modifications.
  • Biological Activity Studies : Investigated for interactions with biological targets, potentially leading to the development of new therapeutic agents.

Analytical Chemistry

This compound is also employed in analytical methods, particularly in:

  • Chromatography : Used as a derivatizing agent to enhance the detectability of analytes in complex mixtures.
  • Mass Spectrometry : Aids in the ionization of compounds for improved mass spectral analysis.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)pyrrolidin-2-one involves its reactivity as a nucleophile due to the presence of the trimethylsilyl group. This group can stabilize negative charges, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Trimethylsilyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Pharmacokinetic Notes Physicochemical Properties
This compound C₈H₁₇NOSi Trimethylsilyl, lactam Organic synthesis, silylation agent No data available Flammable liquid; high lipophilicity
1-(5-Chloro-2-hydroxyphenyl)-4-substituted derivatives Variable Chlorophenyl, oxadiazole/thioxo Antioxidant (1.5× ascorbic acid) Not reported Moderate solubility in polar solvents
1-(Pyridin-4-yl)pyrrolidin-2-one Variable Pyridinyl, lactam Antimalarial (Plasmodium inhibition) Low to moderate microsomal stability; aqueous solubility measured Stable under physiological conditions
1-(2-Aminophenyl)pyrrolidin-2-one C₁₀H₁₂N₂O Aminophenyl, lactam Medicinal chemistry scaffold No data High crystallinity; moderate polarity
1-(Methylsulfanyl)pyrrolidin-2-one C₅H₉NOS Methylsulfanyl, lactam Biochemical stability studies Stable with non-thiol metabolites Reacts selectively with thiol groups
1-Benzylated pyrrolidin-2-one derivatives Variable Benzyl, lactam Anti-Alzheimer’s (AChE inhibition) High BBB permeability predicted Optimized logP for CNS penetration

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Pyridinyl derivatives show low to moderate oxidative metabolism in liver microsomes, with aqueous solubility ranging from 10–50 µM . The trimethylsilyl analog’s metabolic fate remains unstudied, but its silicon moiety may reduce enzymatic degradation.
  • Solubility and Reactivity: 1-(Methylsulfanyl)pyrrolidin-2-one displays selective reactivity with thiol-containing metabolites but remains inert toward sugars and amino acids . The trimethylsilyl compound’s flammability and lipophilicity limit its aqueous compatibility .
  • Safety Profiles: 3-Amino-1-hydroxy-pyrrolidin-2-one is classified as low-risk in toxicity screens , whereas the trimethylsilyl derivative’s hazards are primarily physical (flammability) rather than biochemical .

Biological Activity

1-(Trimethylsilyl)pyrrolidin-2-one (CAS No. 14468-90-7) is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound is a pyrrolidinone derivative characterized by the presence of a trimethylsilyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H13NOSi
  • Molecular Weight : 157.26 g/mol

Biochemical Pathways

Research indicates that compounds similar to this compound may participate in several biochemical pathways:

PathwayDescription
Quorum Sensing Similar compounds have been shown to interfere with bacterial communication, affecting virulence and biofilm formation.
Metabolic Regulation Potential involvement in metabolic pathways that regulate energy production and biosynthesis of essential metabolites.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrolidinone derivatives, including this compound:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
  • Neuroprotective Effects : Research has indicated that related compounds may provide neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties : Certain studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

Biological ActivityFindings
Antimicrobial Effective against specific bacterial strains; potential for infection treatment.
Neuroprotective May protect neuronal cells from damage; implications for neurodegenerative disorders.
Anti-inflammatory Modulates inflammatory responses; potential therapeutic uses in chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-(Trimethylsilyl)pyrrolidin-2-one derivatives?

  • Methodology : A three-component domino reaction using γ-butyrolactam (2-pyrrolidinone), aromatic aldehydes, and substituted thiophenols, catalyzed by elemental iodine, is a common approach. This method achieves moderate to high yields (e.g., 59–85%) and is scalable for generating structurally diverse derivatives . Alternative routes include nucleophilic substitution using halogenated aryl precursors (e.g., 4-fluoroiodobenzene or 4-bromofluorobenzene) under reflux conditions .
  • Key Variables : Catalyst choice (iodine vs. transition metals), solvent polarity, and reaction temperature significantly influence yield and purity.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Protocol : Store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) at room temperature. Avoid exposure to moisture, as silyl groups are prone to hydrolysis. Containers should be kept upright in well-ventilated areas to prevent leakage .
  • Safety Note : Use personal protective equipment (PPE) during handling, including nitrile gloves and lab coats, due to incompletely characterized toxicity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm silyl group integration and pyrrolidinone ring conformation.
  • Chromatography : HPLC or GC-MS for purity assessment, particularly to detect hydrolyzed byproducts (e.g., 2-pyrrolidinone) .
  • Elemental Analysis : Verify molecular formula and silyl content via combustion analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve yield discrepancies in silylated pyrrolidinone synthesis?

  • Data Contradiction Analysis : Yields for analogous compounds (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) vary from 59% to 85% depending on halogen substituents (iodine vs. bromine) and catalyst loading .
  • Methodological Adjustments :

  • Catalyst Screening : Test iodine, Lewis acids (e.g., BF₃·Et₂O), or organocatalysts to improve regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution kinetics .

Q. What in vitro pharmacological evaluation strategies are suitable for assessing bioactivity of this compound derivatives?

  • Experimental Design :

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity, referencing derivatives with phenylthio groups that show anticancer potential .
  • Neuropharmacology : Electrophysiological assays (e.g., patch-clamp) to assess interactions with monoamine transporters or ion channels, as seen in structurally related pyrrolidinone compounds .

Q. How can researchers address gaps in toxicological and ecological data for silylated pyrrolidinones?

  • Research Gaps : Limited data exist on environmental mobility, bioaccumulation, and chronic toxicity .
  • Proposed Methods :

  • Ecotoxicity Studies : Use Daphnia magna or Aliivibrio fischeri models for acute toxicity screening.
  • PBT Assessment : Apply OECD guidelines to evaluate persistence, bioaccumulation, and transformation products .

Q. What mechanistic insights explain the α1-adrenolytic properties of certain pyrrolidin-2-one derivatives?

  • Case Study : Derivatives like S-61 and S-73 exhibit antiarrhythmic effects via α1-adrenergic receptor antagonism, demonstrated in ex vivo rat aorta models. Key structural features include piperazine substituents and hydrophobic aryl groups .
  • Advanced Techniques : Radioligand binding assays (e.g., 3^3H-prazosin displacement) to quantify receptor affinity and molecular docking simulations to map interactions .

Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?

  • Theoretical Framework : The silyl group acts as a protective moiety, reducing ring strain in pyrrolidinone and enhancing thermal stability.
  • Experimental Validation : Compare silylated vs. non-silylated derivatives in Suzuki-Miyaura couplings to assess reaction rates and byproduct formation .

Properties

IUPAC Name

1-trimethylsilylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBVCBITQHEVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162783
Record name 1-(Trimethylsilyl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-90-7
Record name 1-(Trimethylsilyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14468-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trimethylsilyl)pyrrolidin-2-one
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Record name 1-(Trimethylsilyl)pyrrolidin-2-one
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Record name 1-(trimethylsilyl)pyrrolidin-2-one
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Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (TMSCl, 56.0 mL, 441 mmol) is added dropwise to a solution of 2-pyrrolidinone (30.4 mL, 400 mmol), triethylamine (70.0 mL, 502 mmol) and toluene (400 mL) at room temperature. After stirring at room temperature with a mechanical stirrer for 20 minutes, the mixture is heated at 50° C. for 4 hours. After cooling, the mixture is diluted with hexane (300 mL) and stirred for 30 minutes at room temperature. The mixture is filtered and the filtrate concentrated. Distillation of the residue (1 mm, 68+-74° C.) gives 50.0 g (94%) of the title compound as an oil.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Trimethylsilyl)pyrrolidin-2-one
1-(Trimethylsilyl)pyrrolidin-2-one
1-(Trimethylsilyl)pyrrolidin-2-one
1-(Trimethylsilyl)pyrrolidin-2-one
1-(Trimethylsilyl)pyrrolidin-2-one
1-(Trimethylsilyl)pyrrolidin-2-one

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